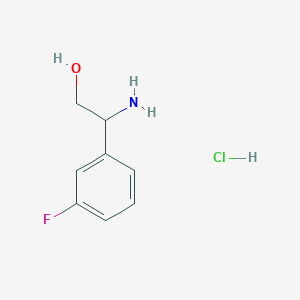

2-Amino-2-(3-fluorophenyl)ethanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Amino-2-(3-fluorophenyl)ethanol hydrochloride” is a chemical compound with the CAS Number: 1311314-06-3 . It has a molecular weight of 191.63 . The IUPAC name for this compound is this compound .

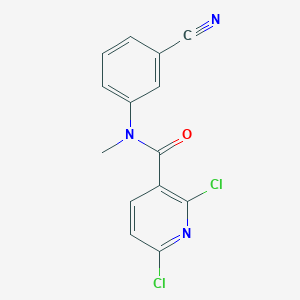

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere .Scientific Research Applications

Synthesis and Fluorescence Studies

- Fluorescence Properties : N-aryl-2-aminoquinolines, chemically related to 2-Amino-2-(3-fluorophenyl)ethanol hydrochloride, have been synthesized and used in biological applications. Their fluorescence properties were investigated, showing that fluorescence quantum yield was highest in toluene and quenched in ethanol due to fluorophore-solvent hydrogen bonding interactions (Hisham et al., 2019).

Differentiation of Receptors

- Sympathomimetic Activity : Structural modifications of 1-(3,4-dihydroxyphenyl)-2-amino-ethanol, which has a structural similarity to this compound, change its sympathomimetic activity. This has implications for understanding β-receptor populations in various tissues (Lands et al., 1967).

Coordination and Fluorescence of Intracellular Probes

- Intracellular Zinc Detection : Studies on the coordination and fluorescence of intracellular Zn2+ probes show the importance of fluorophores like this compound in detecting intracellular zinc, which is crucial for understanding numerous biological processes (Hendrickson et al., 2003).

Synthesis of Heterocyclic Compounds

- Isoquinoline Syntheses : The compound has been used in the synthesis of heterocyclic compounds, specifically isoquinolines, which are important in pharmaceutical and medicinal chemistry (Kametani et al., 1970).

Structure-Activity Relationships

- Adrenergic Beta-Receptors : Derivatives of 1-(4-amino-phenyl)-2-aminoethanol, which are chemically related to this compound, have been studied for their action on adrenergic beta-receptors, highlighting the compound's relevance in understanding receptor interactions (Engelhardt, 1984).

Fluorophore for Protease Sensing

- Protease-Sensitive Fluorogenic Probes : Research on fluorophores like this compound has led to the development of protease-sensitive fluorogenic probes. These are important in detecting specific enzymes and understanding their roles in biological processes (Richard et al., 2008).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . The safety pictograms associated with this compound are GHS07 , and the precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name |

2-amino-2-(3-fluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c9-7-3-1-2-6(4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJMNCZRJJLXISS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-6,7-dimethoxy-4-quinazolinamine](/img/structure/B2978818.png)

![methyl 5-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2978821.png)

![N-(4-fluorobenzyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2978827.png)

![N-(2,4-dimethylphenyl)-2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2978833.png)

![N-[Cyano(cyclohexyl)methyl]-6-pyrazol-1-ylpyridine-2-carboxamide](/img/structure/B2978834.png)

![5-Fluoro-4-[4-(2-methylpropylsulfonyl)piperazin-1-yl]-6-phenylpyrimidine](/img/structure/B2978836.png)

![6-Benzyl-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-(3-Chlorophenyl)-4-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2978838.png)